molecular formula C12H14N4O B7060133 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile

4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B7060133
M. Wt: 230.27 g/mol
InChI Key: XZMCJEPXKWCBEG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a piperazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 2-cyanopyridine with a suitable piperazine derivative under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carboxamide
  • 4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-methanol

Uniqueness

4-(3,4-Dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitrile group, for example, allows for specific types of chemical modifications that are not possible with similar compounds lacking this functional group .

Properties

IUPAC Name

4-(3,4-dimethyl-5-oxopiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-7-16(8-12(17)15(9)2)11-3-4-14-10(5-11)6-13/h3-5,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMCJEPXKWCBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1C)C2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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